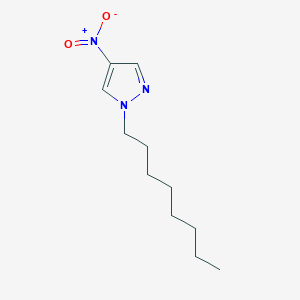

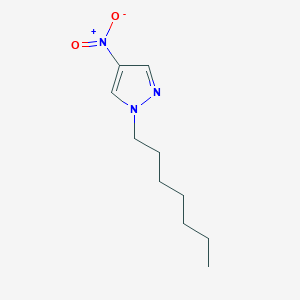

1-Heptyl-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

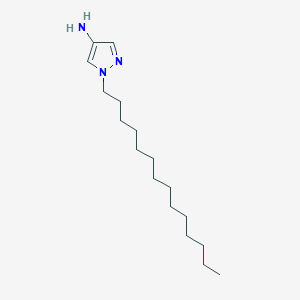

“1-Heptyl-4-nitro-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A variety of synthesis methods have been reported over the years, highlighting their significant importance in research and applications .

Molecular Structure Analysis

The molecular structure of “1-Heptyl-4-nitro-1H-pyrazole” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Various 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared in good yields from the corresponding 2-alkyn-1-ones .

Aplicaciones Científicas De Investigación

Pyrazoline Derivatives in Therapeutics

Pyrazolines, including derivatives like 1-Heptyl-4-nitro-1H-pyrazole, have garnered attention due to their wide-ranging therapeutic applications. Research highlights the versatility of pyrazoline derivatives across various biological activities, making them a focal point in medicinal chemistry. Notably, pyrazoline compounds have demonstrated significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Their role as cannabinoid CB1 receptor antagonists, antiepileptic, antiviral, and antioxidant agents further underscores their therapeutic potential. The exploration of these derivatives in pharmaceutical applications is extensive, with ongoing efforts to synthesize new compounds and explore their multifaceted biological effects (Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022).

Anticancer Research

A specific focus on anticancer research reveals that pyrazoline derivatives are being investigated for their potential in cancer treatment. The structural framework of pyrazoline, characterized by a five-membered ring with two nitrogen atoms, is conducive to electronic properties that are beneficial in the synthesis of compounds with high biological activity. The incorporation of 1-Heptyl-4-nitro-1H-pyrazole into anticancer agents highlights the ongoing research into novel therapeutic options, aiming to harness the unique properties of pyrazoline derivatives for effective cancer treatment (Ray et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis of pyrazole derivatives underscores a strategic approach in medicinal chemistry, focusing on the efficiency of synthesis while exploring the biological activities of these compounds. This methodology is pivotal for the rapid development of bioactive molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties. The research emphasizes the potential of pyrazole derivatives synthesized through multicomponent reactions (MCRs) to serve as foundational compounds for future pharmaceuticals (Becerra, Abonía, & Castillo, 2022).

Neurodegenerative Disease Management

Pyrazoline derivatives are also being explored for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with the progression of these diseases. The exploration into pyrazoline-based therapeutic agents aims to develop new drug candidates that could potentially manage neurodegenerative disorders, providing a new avenue for treatment strategies (Ahsan et al., 2022).

Direcciones Futuras

Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and their use as scaffolds in the synthesis of bioactive chemicals . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

Propiedades

IUPAC Name |

1-heptyl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-12-9-10(8-11-12)13(14)15/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPZVZJSJXEYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Heptyl-4-nitro-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)

![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)